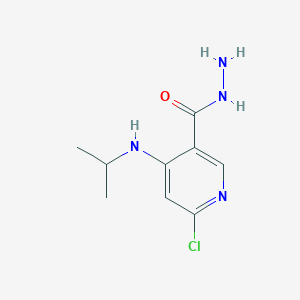

6-Chloro-4-(isopropylamino)nicotinohydrazide

説明

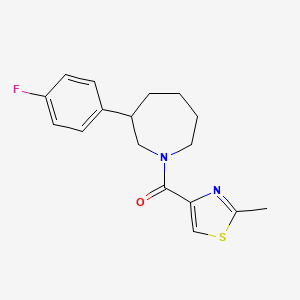

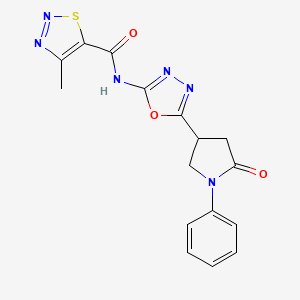

“6-Chloro-4-(isopropylamino)nicotinohydrazide” is a chemical compound with the molecular formula C9H13ClN4O . It is related to Atrazine, a widely used herbicide .

Molecular Structure Analysis

The InChI code for “6-Chloro-4-(isopropylamino)nicotinohydrazide” is 1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) . This indicates the presence of a chlorine atom, an isopropylamino group, and a nicotinohydrazide group in the molecule .科学的研究の応用

Synthesis and Biological Activity

The research on similar compounds, such as those involving hydrazide derivatives, reveals significant antimicrobial activities. For example, the synthesis of novel amino acid hydrazide derivatives has been reported, where these compounds were tested for their antimicrobial activity against various bacteria, showing promising results compared to standard treatments like ampicillin (Khattab, 2005). This suggests that 6-Chloro-4-(isopropylamino)nicotinohydrazide could potentially be explored for similar antimicrobial applications.

Environmental Impact and Degradation

Another area of interest is the environmental impact and degradation of triazine herbicides, closely related in structure to the compound . Studies have investigated the degradation pathways and environmental fate of atrazine, a triazine herbicide, highlighting the significance of understanding the chemical stability and breakdown products in ecological systems (Arnold et al., 1995). These findings can be crucial for assessing the environmental safety and degradation mechanisms of 6-Chloro-4-(isopropylamino)nicotinohydrazide.

Potential for Photoaffinity Labeling

The use of azido-atrazine for photoaffinity labeling in chloroplast membranes to identify herbicide receptor proteins illustrates an innovative application of chemical probes for biological research (Pfister et al., 1981). This method could potentially be adapted to study the interaction of 6-Chloro-4-(isopropylamino)nicotinohydrazide with biological targets, providing insights into its mechanism of action at the molecular level.

特性

IUPAC Name |

6-chloro-4-(propan-2-ylamino)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVDSEWWEHKHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(isopropylamino)nicotinohydrazide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2646132.png)

![5-[3-(4-Bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646134.png)

![2-[Methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid](/img/structure/B2646135.png)

![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646136.png)